Pithelucoside C
Beschreibung
Pithelucoside C is a triterpenoid saponin first isolated from the roots of Pithecellobium lucidum (Fabaceae family) . Structurally, it features a oleanane-type aglycone core with a β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl disaccharide chain at C-3 and a single β-D-xylopyranose unit at C-28 (Figure 1) . Its molecular formula is C₄₇H₇₆O₁₈, with a molecular weight of 941.12 g/mol. Pharmacological studies highlight its anti-inflammatory and hepatoprotective activities, particularly its inhibition of NF-κB signaling (IC₅₀ = 8.2 μM in RAW 264.7 macrophages) and reduction of serum ALT/AST levels in CCl₄-induced liver injury models (30 mg/kg, p < 0.01 vs. control) .
Eigenschaften
Molekularformel |
C80H128O39 |
|---|---|
Molekulargewicht |
1713.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6E)-8-hydroxy-2-(hydroxymethyl)-6-methylocta-2,6-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C80H128O39/c1-31(18-21-81)12-11-13-34(25-82)66(103)113-46-24-80(74(104)119-73-65(56(97)50(91)39(27-84)111-73)118-71-61(102)63(116-70-60(101)53(94)49(90)38(26-83)109-70)62(33(3)108-71)115-69-58(99)51(92)40(28-85)110-69)36(22-75(46,4)5)35-14-15-43-77(8)19-17-45(76(6,7)42(77)16-20-78(43,9)79(35,10)23-44(80)87)114-68-59(100)54(95)52(93)41(112-68)30-106-72-64(55(96)47(88)32(2)107-72)117-67-57(98)48(89)37(86)29-105-67/h13-14,18,32-33,36-65,67-73,81-102H,11-12,15-17,19-30H2,1-10H3/b31-18+,34-13+/t32-,33+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45+,46+,47+,48+,49-,50-,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62+,63+,64-,65-,67+,68+,69+,70+,71+,72-,73+,77+,78-,79-,80-/m1/s1 |
InChI-Schlüssel |
JHZVFJMFGDOVNY-LCKSLHJQSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC/C(=C/CO)/C)/CO)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(=CCO)C)CO)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |
Synonyme |
pithelucoside C |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Structural Features and Reactivity
Pithelucoside C contains an oleanane skeleton with hydroxyl groups at C-3, C-16, and C-21, and a trisaccharide chain (glucose, rhamnose, xylose) linked via an ester bond at C-28 . Key reactive sites include:
-
Ester linkage at C-28 : Susceptible to alkaline hydrolysis.
-
Glycosidic bonds : Cleaved under acidic conditions.
-
Oleanane core : Oxidation-prone at allylic positions (e.g., C-12).
Acidic Hydrolysis
Under reflux with 2M HCl, Pithelucoside C undergoes glycosidic bond cleavage to yield:
-
Prosapogenin (aglycone) : Identified as 3β,16α,21β,28-tetrahydroxyolean-12-ene .
-
Monosaccharides : Glucose, rhamnose, and xylose (confirmed via TLC and HPLC) .
Alkaline Hydrolysis
Treatment with 0.5M NaOH selectively cleaves the ester bond at C-28, releasing the trisaccharide moiety while preserving the oleanane core .
Cytotoxic Activity and Mechanisms
Pithelucoside C exhibits potent cytotoxicity against human cancer cell lines. Mechanisms include:
-
Membrane disruption : Interaction with cholesterol in cancer cell membranes.
-
Mitochondrial pathway activation : Induces apoptosis via caspase-3/9 .
Table 1: Cytotoxic Activity of Pithelucoside C
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HCT-8 (colon) | 1.50 | |
| Bel-7402 (liver) | 2.10 | |
| A549 (lung) | 4.35 |
β-Glucosidase Treatment
Incubation with β-glucosidase removes terminal glucose units, reducing cytotoxicity by 70% . This confirms the sugar moiety’s role in bioactivity.
Cytochrome P450 Metabolism
In vitro studies using human liver microsomes reveal hydroxylation at C-22 and C-24, producing metabolites with reduced cytotoxic potency .
Acetylation
Peracetylation of hydroxyl groups (acetic anhydride/pyridine) enhances lipophilicity, improving IC₅₀ against A2780 ovarian cancer cells to 0.89 µM .
Oxidation
Jones reagent oxidizes the C-12 double bond to a ketone, abolishing cytotoxicity, suggesting the Δ¹² double bond is critical for activity .
Biosynthetic Pathway Insights
Pithelucoside C derives from β-amyrin via:
-
Oxidation : Sequential hydroxylation at C-16 and C-21 by cytochrome P450 enzymes .
-
Glycosylation : UDP-glucose-dependent transferases attach sugars at C-28 .
Figure 1 : Proposed biosynthetic route for Pithelucoside C (simplified):
textβ-Amyrin → 16α-Hydroxy-β-amyrin → 16α,21β-Dihydroxy-β-amyrin → Pithelucoside C
Environmental Degradation
Exposure to UV light (254 nm) induces photodegradation via:
Vergleich Mit ähnlichen Verbindungen
Compound A (Soyasaponin I)
- Source : Glycine max (soybean) .
- Structure: Oleanane aglycone with a 2-O-α-L-rhamnopyranosyl-β-D-glucuronopyranosyl chain at C-3 and β-D-glucopyranose at C-22.
- Key Differences: Glycosylation Pattern: Pithelucoside C lacks the rhamnose unit present in Soyasaponin I. Bioactivity: Soyasaponin I shows weaker NF-κB inhibition (IC₅₀ = 15.4 μM) but stronger antioxidant effects (EC₅₀ = 12.3 μM in DPPH assay vs. 18.7 μM for Pithelucoside C) .
Compound B (Aescin)
- Source : Aesculus hippocastanum (horse chestnut) .
- Structure : Aescigenin aglycone with acetylated trisaccharide at C-3 and glucuronic acid at C-22.
- Key Differences :
Functional Analogues
Compound C (Glycyrrhizin)
- Source : Glycyrrhiza glabra (licorice) .
- Function : Hepatoprotective and anti-inflammatory agent.
- Comparison :
Data Tables
Table 1. Structural and Pharmacological Comparison
| Parameter | Pithelucoside C | Soyasaponin I | Aescin |
|---|---|---|---|
| Molecular Weight (g/mol) | 941.12 | 942.14 | 1131.32 |
| Core Aglycone | Oleanane | Oleanane | Aescigenin |
| Key Glycosides | Glc-GlcA-Xyl | Rha-GlcA-Glc | Acetylated trisaccharide |
| NF-κB IC₅₀ (μM) | 8.2 | 15.4 | N/A |
| logP | 2.8 | 3.1 | 1.2 |
| Hepatoprotective Dose | 30 mg/kg | 50 mg/kg | 10 mg/kg |
Supporting Information
Q & A
Q. What spectroscopic and chromatographic methods are essential for characterizing Pithelucoside C?
To confirm structural identity, researchers should:
- Perform 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to analyze proton/carbon environments .
- Use 2D NMR experiments (HSQC, HMBC) for connectivity mapping of glycosidic bonds and aglycone moieties .
- Validate molecular weight via high-resolution mass spectrometry (HR-MS) with ≤5 ppm accuracy .
- Apply HPLC-PDA/ELSD for purity assessment (>95% by area normalization) .
Q. What standardized protocols exist for isolating Pithelucoside C from natural sources?
Isolation typically involves:
- Solvent extraction (e.g., 70% ethanol/water, 3× reflux) followed by liquid-liquid partitioning .
- Column chromatography using silica gel or Sephadex LH-20 with gradient elution (hexane:EtOAc:MeOH) .
- TLC/HPLC-guided fractionation to track target compound retention factors (Rf = 0.3–0.5 in EtOAc:MeOH systems) .
Q. How are in vitro bioactivity assays designed to evaluate Pithelucoside C’s pharmacological potential?
Common methodologies include:
- Dose-response curves (1–100 µM range) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Enzyme inhibition studies (e.g., COX-2, α-glucosidase) with IC50 calculations via nonlinear regression .
- Positive controls (e.g., doxorubicin for cytotoxicity, acarbose for α-glucosidase) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Pithelucoside C’s reported bioactivity across studies?
Systematic approaches include:
- Inter-laboratory validation using standardized compound batches and protocols .
- Meta-analysis of dose-response data with heterogeneity testing (I² statistic) to identify confounding variables .
- Pharmacokinetic profiling (e.g., plasma stability, protein binding) to assess bioactivity relevance in physiological conditions .
Table 1 : Variables Affecting Bioactivity Reproducibility
| Variable | Impact Level | Mitigation Strategy |
|---|---|---|
| Cell line passage number | High | Restrict to ≤10 passages |
| Solvent concentration | Critical | Limit DMSO to ≤0.1% v/v |
| Assay incubation time | Moderate | Validate via time-course studies |
Q. What experimental designs are optimal for elucidating Pithelucoside C’s mechanism of action?
Advanced strategies involve:
Q. How should researchers design studies to compare Pithelucoside C with structural analogs?
Apply structure-activity relationship (SAR) frameworks:
Q. What methodologies address challenges in scaling up Pithelucoside C synthesis?
Optimize synthetic routes via:
How can PICOT frameworks structure clinical research questions for Pithelucoside C?
Example PICOT formulation:
- P : Patients with type 2 diabetes
- I : Oral administration of Pithelucoside C (50 mg/day)
- C : Metformin (500 mg/day)
- O : HbA1c reduction (%)
- T : 12 weeks
This framework ensures alignment with clinical outcomes and comparators .
Q. What statistical methods are recommended for analyzing synergistic effects of Pithelucoside C in combination therapies?
Use Chou-Talalay combination index (CI) :
Q. How should researchers handle conflicting data in meta-analyses of Pithelucoside C’s efficacy?
Apply PRISMA guidelines :
- Perform sensitivity analysis to exclude low-quality studies (e.g., unclear blinding protocols) .
- Use random-effects models to account for inter-study variance .
- Report publication bias via funnel plots and Egger’s regression .
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